Diethylacetylendicarbonsäureester

Übersicht

Beschreibung

Synthesis Analysis

DEAD can be synthesized through several methods, often involving the reaction of acetylenic compounds with diethyl dicarboxylate under controlled conditions. For instance, the unprecedented noncatalyzed anti-carbozincation of DEAD, leading to fumaric derivatives through a selective alkylzinc group radical transfer, exemplifies its versatile reactivity (Maury, Feray, & Bertrand, 2011). This process highlights the unique stereocontrol achievable in DEAD reactions.

Molecular Structure Analysis

The molecular structure of DEAD and its derivatives has been extensively studied, revealing insights into their reactivity and interaction with other compounds. For example, the molecular structure of the acetone hemi-solvate of bis(diethyldithiocarbamato)-dimethylacetylenedicarboxylate(p-tolylimido)molybdenum(IV) showcases DEAD's ability to form complexes with metals, offering a rare example of an unsaturated organic molecule ligated to an organoimido species (Devore, Maatta, & Takusagawa, 1986).

Chemical Reactions and Properties

DEAD participates in a wide array of chemical reactions, including cycloadditions, carbozincation, and reactions with amines and alcohols, to generate diverse organic structures. Its reaction with alkylzinc compounds to form fumaric derivatives and with amines to generate hydrolysis products illustrates its broad utility in synthesis (Iwanami et al., 1964).

Physical Properties Analysis

The physical properties of DEAD, such as boiling point, melting point, and solubility, are influenced by its molecular structure and contribute to its reactivity and application in synthesis. Although specific physical property data for DEAD was not detailed in the provided literature, these properties typically play a crucial role in determining its behavior in various chemical reactions.

Chemical Properties Analysis

DEAD's chemical properties, including its reactivity towards nucleophiles, electrophiles, and radicals, define its extensive application in organic synthesis. The capability of DEAD to undergo smooth reactions with butane-2,3-dione in the presence of triphenylphosphine to yield highly functionalized 5-oxo-2,5-dihydrofurans underscores its chemical versatility (Yavari, Amiri, & Haghdadi, 2004).

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

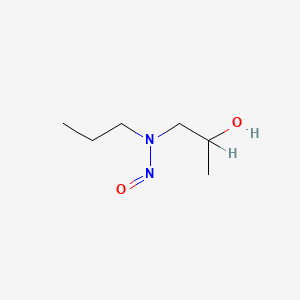

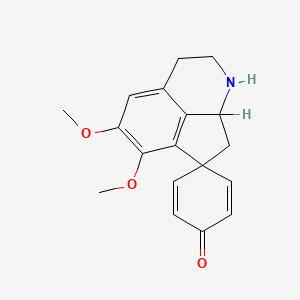

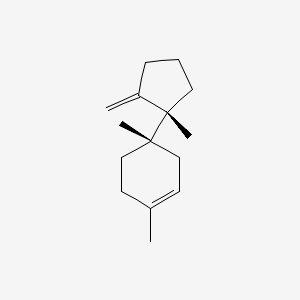

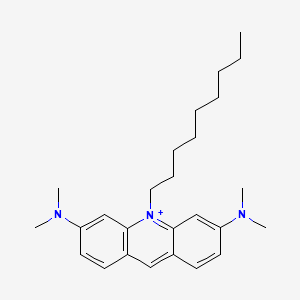

Diethylacetylendicarbonsäureester wird in der organischen Synthese häufig verwendet, da seine Dreifachbindung eine kritische und nützliche funktionelle Gruppe ist. Es kann mit Aminen, Aldehyden, Ketonen usw. reagieren und zur Bildung verschiedener Heterocyclen verwendet werden {svg_1}.

Selbstkondensationsreaktion

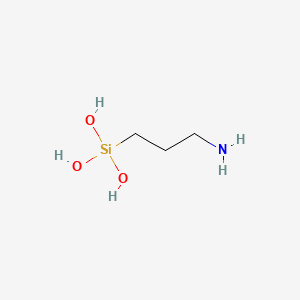

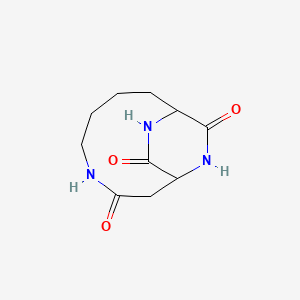

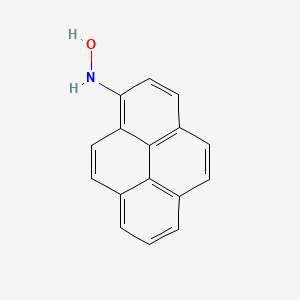

Eine Eintopf-Reaktion von Aldehyden, Aminen und this compound kann in Gegenwart von Essigsäure bei Raumtemperatur durchgeführt werden. Diese Produktskelette zeigen eine breite Palette biologischer Aktivitäten, wie z. B. antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antivirale HIV-1-Aktivitäten {svg_2}.

Mannich-Reaktion, katalysiert durch Ammoniumsalz

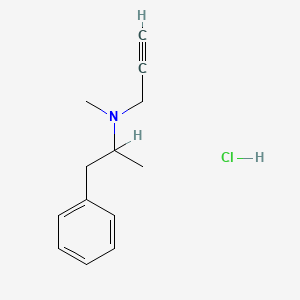

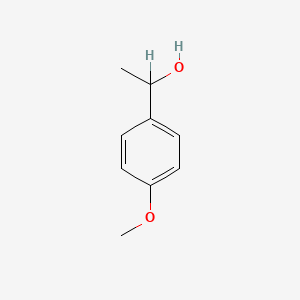

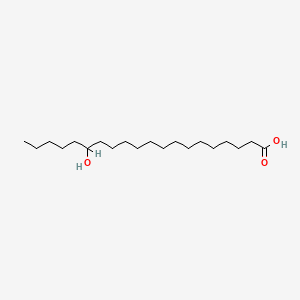

Mit Hilfe von [n-Bu4N][HSO4] kann die Mannich-Reaktion (Eintopf) von Aminen, this compound und Formaldehyd mit ausgezeichneter Ausbeute in Methanol bei Raumtemperatur durchgeführt werden {svg_3}.

Reaktion mit Dicarbonylverbindungen

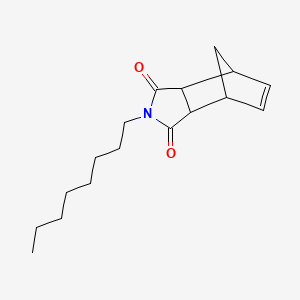

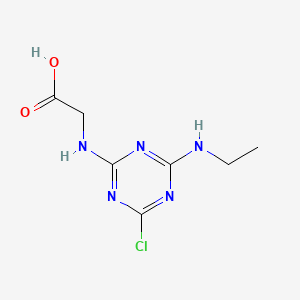

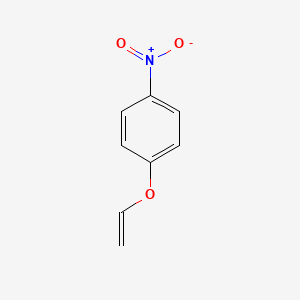

Im Jahr 2012 entdeckte die Gruppe von Cao, dass DABCO ein geeigneter Katalysator für die Reaktion zwischen 1,3-Dicarbonylverbindungen und this compound ist {svg_4}.

Diels-Alder-Cycloadditionen

This compound kann unter Mikrowellenbestrahlung mit AlCl3/CH2Cl2 Diels-Alder-Cycloadditionen mit einigen Dienen eingehen. Diese Reaktion verläuft effizient und liefert [4+2]-Cycloaddukte in hohen Ausbeuten {svg_5}.

Proteinkreuzvernetzer

This compound wird als Proteinkreuzvernetzer verwendet {svg_6}.

Synthese von 3,4,5-trisubstituierten 2 (5H)-Furanonderivaten

This compound wird zur Synthese von 3,4,5-trisubstituierten 2 (5H)-Furanonderivaten verwendet {svg_7} {svg_8}.

Synthese von hochfunktionalisierten Thiazolidinonderivaten

This compound wird zur Synthese von hochfunktionalisierten Thiazolidinonderivaten verwendet {svg_9} {svg_10}.

Wirkmechanismus

Target of Action

Diethyl acetylenedicarboxylate (DEAD) is a versatile compound used extensively in organic synthesis . It primarily targets amines, aldehydes, and ketones, reacting with them to form various heterocycles .

Mode of Action

DEAD is known for its role as a Michael acceptor for O-vinyl oximes synthesis . It participates in nucleophilic addition reactions, where a nucleophile donates an electron pair to an electrophile . DEAD’s triple bond is a critical functional group that enables these reactions .

Biochemical Pathways

DEAD’s interaction with amines, aldehydes, and ketones leads to the formation of various heterocycles . These heterocycles can be involved in a wide range of biochemical pathways, depending on their specific structures and properties. For instance, DEAD has been used in the synthesis of 3,4,5-trisubstituted 2(5H)-furanone derivatives, highly functionalized thiazolidinone derivatives, and novel cyclic peroxide glucosides .

Pharmacokinetics

It’s known that dead is a liquid at room temperature with a density of 1063 g/mL at 25 °C . Its boiling point is 107-110 °C/11 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of DEAD’s action is the formation of various heterocyclic compounds . These compounds can have a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-viral HIV-1 . The specific effects depend on the structure and properties of the resulting heterocycle.

Action Environment

The action of DEAD can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, DEAD undergoes a clean Diels-Alder reaction with bisanthene in hot toluene to give a rearomatized 1:1 cycloadduct . Additionally, DEAD’s reactivity can be affected by the presence of catalysts . Its stability is also influenced by storage conditions, with a recommended storage temperature of 2-8°C .

Safety and Hazards

Diethyl acetylenedicarboxylate may cause respiratory irritation and causes severe skin burns and eye damage. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Diethyl acetylenedicarboxylate has extensive applications in organic synthesis. It can react with amines, aldehydes, ketones, etc., therefore it can be used to form various heterocycles . This compound is also used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent .

Eigenschaften

IUPAC Name |

diethyl but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRNXFOUBFLVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227055 | |

| Record name | Diethyl 2-butynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl 2-butynedioate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

762-21-0 | |

| Record name | Diethyl acetylenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-butynedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetylenedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-butynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DEAD exhibits high reactivity towards thiols, acting as a thiol cross-linker. It can undergo addition reactions with two equivalents of a thiol, potentially leading to protein cross-linking and cytotoxicity. [, ] This property contributes to its potent cytotoxic effects, particularly against colorectal carcinoma cells. [, ]

A: Yes, DEAD readily reacts with various amines. For instance, it reacts with 1,8-naphthalenediamine to yield tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates. [] The reaction conditions influence the product ratios. []

A: DEAD has the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. [, ]

A: Yes, DEAD has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) [] and nuclear magnetic resonance (NMR) spectroscopy. [, , ] Researchers have used NMR, specifically 1H and 13C NMR, along with X-ray crystallography to determine the structures of various DEAD adducts. []

A: DEAD participates in various reactions under mild conditions. For instance, it reacts with arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles in acetic acid under prolonged reflux to yield thiazolinone adducts. [] It also readily undergoes Diels-Alder reactions with dienes, including furan, 2,5-dimethylfuran, 1,3-cyclohexadiene, and anthracene, under microwave irradiation. []

A: DEAD frequently serves as a dienophile in Diels-Alder reactions. [, , , , ] For example, it reacts with 2-allenylindoles under thermal and high-pressure conditions to yield carbazole derivatives. [] DEAD is also employed in multicomponent reactions, like those involving styrenes, formaldehyde, and active phenolic compounds or N,N-dialkylacetoacetamides. []

A: Yes, Density Functional Theory (DFT) models have been employed to analyze the pore size of multi-walled carbon nanotubes functionalized with DEAD. [] Additionally, researchers have used computational methods, including B3LYP/6-31++g(d,p) level calculations, to investigate the mechanism and kinetics of reactions involving DEAD. [] These calculations have provided valuable insights into the energy barriers and transition states involved in these reactions, aiding in the understanding of reaction pathways and product formation. []

A: Replacing the ethyl groups in DEAD with bulkier groups, such as tert-butyl groups, significantly reduces the reaction rate in specific reactions, like the formation of 2H-chromene derivatives. [] This observation highlights the impact of steric hindrance on the reactivity of DEAD.

A: Yes, the α,β-unsaturated carbonyl group in DEAD plays a crucial role in its cytotoxicity. [] Molecules lacking this structural feature, even those structurally similar to DEAD, do not exhibit cytotoxicity. [] This suggests a specific interaction mechanism involving the α,β-unsaturated carbonyl group, likely through reactions with cellular nucleophiles like thiols. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.